molecular formula C11H12N2O B14813125 [1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine

[1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine

Cat. No.: B14813125
M. Wt: 188.23 g/mol
InChI Key: PWADVBXNGZNMGB-UHFFFAOYSA-N
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Description

[1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . The phenylethylamine group can then be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of oxazole derivatives often involves the use of high-yielding and scalable methods such as palladium-catalyzed arylation reactions. These methods allow for the efficient production of oxazole compounds with high regioselectivity .

Chemical Reactions Analysis

Types of Reactions

[1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the oxazole ring or the phenylethylamine moiety.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxazole ring.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and organometallic compounds are used under conditions that favor nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

[1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine involves its interaction with specific molecular targets. The oxazole ring allows the compound to bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . The phenylethylamine moiety can further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine apart from these similar compounds is its unique combination of the oxazole ring and the phenylethylamine group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(1,3-oxazol-5-yl)-2-phenylethanamine

InChI

InChI=1S/C11H12N2O/c12-10(11-7-13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8,10H,6,12H2

InChI Key

PWADVBXNGZNMGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CN=CO2)N

Origin of Product

United States

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